N6-Carbamoyl-L-threonyladenosine

概要

説明

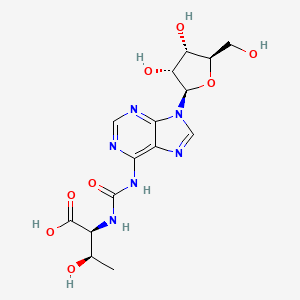

N6-Carbamoyl-L-threonyladenosine: is a purine nucleoside, which is a compound composed of a purine base attached to a ribosyl or deoxyribosyl moiety . This compound is slightly soluble in water and is a very weakly acidic substance . It is known for its role in various biological processes, including its presence in transfer RNA (tRNA) molecules, where it plays a crucial role in the decoding of genetic information.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbamoyl-L-threonyladenosine involves the attachment of a threonylcarbamoyl group to the adenosine molecule. This process typically requires the use of specific enzymes and cofactors. For instance, the proteins TsaB, TsaC (or C2), TsaD, and TsaE are involved in the biosynthetic apparatus responsible for the formation of threonylcarbamoyladenosine. TsaC (C2) catalyzes the formation of the intermediate threonylcarbamoyladenosine monophosphate (TC-AMP) from ATP, threonine, and CO2, while TsaD catalyzes the transfer of the threonylcarbamoyl moiety from TC-AMP to the adenosine molecule.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate the large-scale production of this compound in the future.

化学反応の分析

Types of Reactions: N6-Carbamoyl-L-threonyladenosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted analogs.

科学的研究の応用

Chemistry

- Model Compound : N6-Carbamoyl-L-threonyladenosine serves as a model compound for studying nucleoside modifications. Researchers investigate how these modifications affect molecular interactions and stability, providing insights into nucleic acid chemistry.

Biology

- Protein Synthesis : The compound is essential for understanding the role of modified nucleosides in tRNA molecules. It impacts the accuracy and efficiency of protein synthesis by stabilizing critical structural configurations .

- Cellular Effects : this compound influences various cellular processes, including gene expression and metabolic pathways. Its interactions with biomolecules can activate or inhibit enzymes, thereby modulating cellular metabolism.

Medicine

- Therapeutic Potential : Studies are exploring the potential of this compound in gene therapy. Its ability to modulate genetic expression may offer new avenues for treating genetic disorders .

- Biomarker for Disease : The presence of this compound in biological fluids has been investigated as a potential biomarker for various diseases, including renal conditions .

Industry

- Biotechnological Applications : In the industrial sector, this compound is utilized in developing biotechnological processes and products, particularly in synthesizing modified nucleosides for therapeutic use .

Case Study 1: Role in Protein Synthesis

A study demonstrated that the presence of this compound enhances the accuracy of tRNA decoding during protein synthesis in E. coli. The modification was shown to stabilize the anticodon stem loop structure, leading to improved translational fidelity .

Case Study 2: Potential in Gene Therapy

Research focused on using this compound to modulate gene expression in mammalian cells. The study found that introducing this modified nucleoside could significantly alter the expression levels of target genes, suggesting its potential utility in therapeutic applications .

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| This compound | Modified purine nucleoside | Stabilizes tRNA structure; enhances translation fidelity | Universal modification across domains |

| N6-Methyl-N6-threonylcarbamoyladenosine | Methylated analog | Similar role in protein synthesis | Methylation alters binding properties |

| N6-Threonylcarbamoyladenosine | Non-methylated analog | Involved in similar biological processes | Does not possess carbamoyl modification |

作用機序

The mechanism of action of N6-Carbamoyl-L-threonyladenosine involves its incorporation into tRNA molecules at position 37, where it plays a crucial role in the decoding of ANN codons. This modification stabilizes the structural configurations of the anticodon stem loop, promotes anticodon–codon pairing, and safeguards translational fidelity. The modification is co-catalyzed by two universally conserved protein families: TsaC/Sua5 and TsaD/Kae1/Qri7. These enzymes utilize substrates such as L-threonine, HCO3−/CO2, and ATP to synthesize the intermediate L-threonylcarbamoyladenylate (TC-AMP), which is then transferred onto the adenosine molecule.

類似化合物との比較

N6-Methyl-N6-threonylcarbamoyladenosine (m6t6A): This compound is a methylated analog of N6-Carbamoyl-L-threonyladenosine and shares similar structural features.

N6-Threonylcarbamoyladenosine (t6A): This compound is a non-methylated analog and is involved in similar biological processes.

Uniqueness: this compound is unique due to its specific role in the modification of tRNA molecules and its impact on the accuracy and efficiency of protein synthesis. Its ability to stabilize the anticodon stem loop and promote accurate codon recognition sets it apart from other similar compounds.

生物活性

N6-Carbamoyl-L-threonyladenosine (t6A) is a modified nucleoside that plays a crucial role in the biological processes of various organisms. This article provides a comprehensive overview of its biological activity, including its mechanism of action, biochemical pathways, and implications for health and disease.

Overview of this compound

This compound is a nucleoside modification found universally in tRNAs at position 37, particularly those decoding ANN codons. This modification is essential for maintaining translational fidelity and enhancing the efficiency of protein synthesis across all domains of life: Bacteria, Archaea, and Eukarya .

Target of Action : The primary target of t6A is the ANN-decoding transfer RNAs (tRNAs).

Mode of Action :

- t6A stabilizes the structural configurations of the anticodon stem loop.

- It promotes anticodon-codon pairing, thereby safeguarding translational fidelity.

Biochemical Pathways

The biosynthesis of t6A involves two main enzymatic steps:

- The formation of threonylcarbamoyladenosine monophosphate (TC-AMP) from ATP, threonine, and CO2, catalyzed by TsaC(C2).

- The transfer of the threonylcarbamoyl moiety from TC-AMP to adenosine-37 in substrate tRNAs, facilitated by the threonylcarbamoyl transferase complex (TCT complex) which varies among different kingdoms .

1. Translation Fidelity

t6A plays a significant role in ensuring accurate translation by:

2. Cellular Effects

This compound influences various cellular processes including:

- Gene expression modulation.

- Cellular signaling pathways.

- Metabolic regulation.

Research has shown that t6A is involved in regulating the speed and accuracy of mRNA translation. Its presence is vital for the proper functioning of ribosomes during protein synthesis .

Metabolomic Studies

Recent studies utilizing metabolomics have highlighted the potential health implications associated with t6A levels. For instance:

- A study indicated that alterations in t6A levels could be linked to metabolic disorders and cancer progression .

- In a nutritional intervention study involving diabetic rats, t6A was shown to influence metabolic pathways significantly, suggesting its role as a bioactive compound .

Application in Medicine and Industry

This compound has promising applications in:

特性

IUPAC Name |

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUYMBPXEFMLNW-DWVDDHQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947655 | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-82-2 | |

| Record name | N6-Threonylcarbamoyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-(N-Threonylcarbonyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-THREONYLCARBAMOYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C55P4W4TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。